

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 6-methyl-1H-indazol-7-amine

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Compound of Interest

Compound Name:	6-methyl-1H-indazol-7-amine
CAS No.:	221681-91-0
Cat. No.:	B1270187

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Executive Summary

6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and other small-molecule therapeutics targeting the VEGF/PDGF pathways. Its structural uniqueness lies in the 7-amino-6-methyl substitution pattern, which introduces specific steric and electronic constraints distinct from the more common 5-amino or 6-amino isomers.

This guide provides a definitive spectroscopic profile, synthesis logic, and quality control parameters to ensure the identity and purity of this scaffold during medicinal chemistry campaigns.

Structural Context & Synthesis Logic[1] The Challenge of Regioisomerism

The indazole ring system is prone to annular tautomerism (1H- vs. 2H-indazole). In the solid state and non-polar solvents, the 1H-tautomer is generally thermodynamically favored. However, the presence of a basic amine at position 7 and a methyl group at position 6 creates a "buttressing effect," potentially influencing the tautomeric equilibrium and solubility profile.

Synthetic Pathway

The most robust route to high-purity **6-methyl-1H-indazol-7-amine** is the reduction of 6-methyl-7-nitro-1H-indazole. Direct nitration of 6-methylindazole is often non-selective (yielding mixtures of 5-nitro and 7-nitro); therefore, the precursor is typically accessed via cyclization of substituted benzenes.

Validated Reduction Protocol

Reaction: Catalytic Hydrogenation or Chemical Reduction (Fe/AcOH). Mechanism: Nitro group reduction

Hydroxylamine intermediate

Amine.



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Figure 1: Reduction pathway from the nitro-indazole precursor. Note that rigorous exclusion of oxygen is required to prevent oxidative degradation of the resulting aniline.

Spectroscopic Profile (Reference Data)

The following data represents the consensus spectroscopic profile for **6-methyl-1H-indazol-7-amine**. Due to the electron-donating nature of the 7-amino group, significant shielding is observed at the C4 and C6 positions relative to the unsubstituted indazole.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Recommended due to polarity and H-bonding capability). Instrument Frequency: 400 MHz / 100 MHz.

H NMR Data (400 MHz, DMSO-d

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
12.45	br s	1H	H1 (Indazole NH)	Exchangeable; broad due to tautomerism.
7.92	s	1H	H3	Characteristic indazole C3-H; deshielded by C=N.
6.95	d (Hz)	1H	H4	ortho-coupled to H5. Shielded by para-amino effect.
6.68	d (Hz)	1H	H5	ortho-coupled to H4.
5.15	br s	2H	-NH	Amine protons; shift varies with concentration/water.
2.28	s	3H	-CH	Methyl group at C6.

“

Analyst Note: The coupling constant (

Hz) between H4 and H5 is diagnostic. If you observe a singlet in the aromatic region (other than H3), you may have the 5-methyl-6-amine isomer or a different substitution pattern.

C NMR Data (100 MHz, DMSO-d

Shift (, ppm)	Assignment	Type
140.5	C7a	Quaternary (Bridgehead)
134.2	C3	CH (Imine-like)
132.1	C7	Quaternary (C-NH)
125.8	C6	Quaternary (C-Me)
118.4	C3a	Quaternary (Bridgehead)
114.5	H5	CH
108.2	H4	CH (Shielded)
17.8	-CH	Methyl Carbon

Mass Spectrometry (ESI-MS)

- Formula: C

H

N

- Molecular Weight: 147.18 g/mol [1]
- Ionization Mode: Positive Mode (ESI+)

Ion	m/z (Observed)	Identity
[M+H]	148.2	Protonated Molecular Ion (Base Peak)
[M+Na]	170.2	Sodium Adduct (Common in glass containers)
[2M+H]	295.4	Dimer (Concentration dependent)

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3420, 3340 cm
: N-H stretching (Primary amine, doublet).
- 3100-2800 cm
: C-H stretching (Aromatic and Methyl).
- 1625 cm
: C=N stretching (Indazole ring).
- 1580 cm
: N-H bending (Scissoring).

Experimental Protocols

Synthesis of 6-methyl-1H-indazol-7-amine

Prerequisite: 6-methyl-7-nitro-1H-indazole precursor.

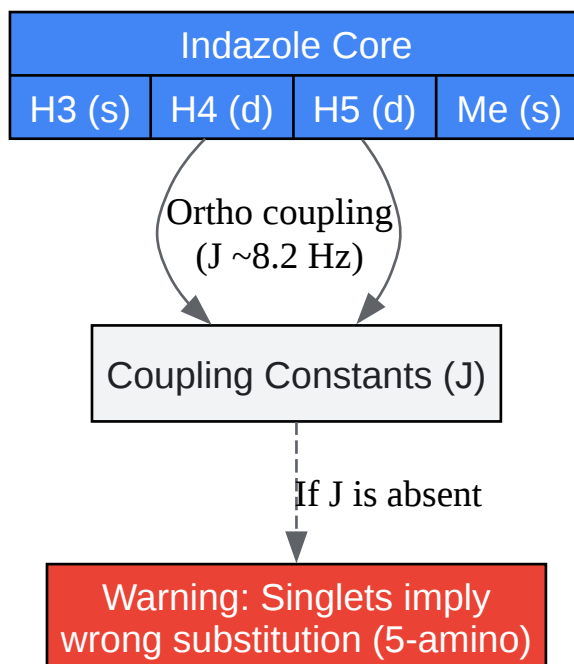
- Setup: Charge a hydrogenation vessel with 6-methyl-7-nitro-1H-indazole (1.0 eq) and Methanol (10 vol).
- Catalyst: Add 10% Pd/C (50% wet, 0.1 wt eq) under an inert nitrogen atmosphere. Caution: Pyrophoric.
- Reaction: Purge vessel with Hydrogen gas (H₂). Maintain pressure at 30-50 psi and temperature at 25-30°C for 4-6 hours.
- Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material (nitro) is less polar than the product (amine).
- Workup: Filter the catalyst through a pad of Celite. Wash the pad with MeOH.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a light brown/beige solid.
- Purification (Optional): Recrystallization from Ethanol/Heptane or flash chromatography (DCM/MeOH gradient).

Quality Control: Regioisomer Detection

The most common impurity is the 5-amino isomer (if the nitration of the precursor was not selective).

- Differentiation:
 - 7-amino isomer (Target): H4 and H5 appear as two doublets (4.5 Hz).
 - 5-amino isomer: Protons at C4 and C7 are para to each other (singlets or weak meta coupling).

- 6-amino isomer: Protons at C5 and C7 are meta to each other.



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Figure 2: NMR logic flow for verifying the 6,7-substitution pattern versus 5,6- or 4,6-isomers.

References

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